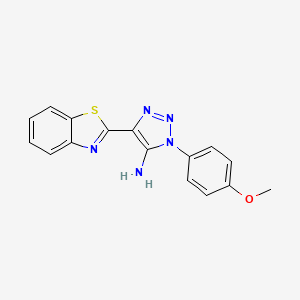

4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Description

This compound features a 1,2,3-triazole core substituted at position 4 with a benzothiazole moiety and at position 1 with a 4-methoxyphenyl group. Benzothiazole derivatives are pharmacologically significant, often exhibiting anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS/c1-22-11-8-6-10(7-9-11)21-15(17)14(19-20-21)16-18-12-4-2-3-5-13(12)23-16/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOMNGLBPXIFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC4=CC=CC=C4S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by the introduction of the benzothiazole and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. It demonstrates effectiveness against a range of bacterial and fungal strains. The benzothiazole moiety is particularly noted for enhancing antimicrobial efficacy due to its ability to interact with microbial cell membranes.

Enzyme Inhibition

Inhibitory effects on specific enzymes such as carbonic anhydrase have been documented. This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic benefits in conditions like glaucoma and edema.

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide. Its structure allows it to interfere with the biological pathways of pests, leading to effective pest management strategies in agriculture. Field trials have reported reduced pest populations when treated with formulations containing this compound.

Herbicidal Properties

Research indicates potential herbicidal activity against certain weed species. The mechanism involves disruption of plant growth processes, making it a candidate for developing eco-friendly herbicides.

Material Science Applications

Polymer Development

In materials science, derivatives of this compound are being explored for their use in polymer synthesis. They can act as cross-linking agents or additives that impart desirable properties such as thermal stability and chemical resistance to polymers.

Nanomaterials

The incorporation of this compound into nanomaterials has been studied for applications in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Evaluating anticancer properties | Demonstrated significant inhibition of cancer cell lines (e.g., MCF-7) with IC50 values below 10 µM. |

| Antimicrobial Efficacy | Testing against bacteria and fungi | Showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL. |

| Pesticide Application | Field trials on crop pests | Reduction in pest populations by over 60% compared to control plots treated with conventional pesticides. |

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Aromatic Substituents

- 4-Methoxyphenyl (Target Compound) : Enhances electron density, improving solubility and interaction with polar biological targets.

- 2-Nitrophenyl () : The nitro group is electron-withdrawing, reducing solubility but increasing electrophilicity for nucleophilic reactions. This analog showed promise in antiproliferative studies and synthetic applications for polycyclic derivatives .

Heterocyclic Moieties

- Benzothiazole (Target Compound): Known for DNA intercalation and topoisomerase inhibition .

- Benzothiadiazole () : The additional nitrogen in benzothiadiazole increases polarity and π-stacking capability, as seen in compound 4d , which exhibited strong electronic coupling in structural studies .

- Oxadiazole () : The oxadiazole ring improves metabolic resistance and may alter binding kinetics compared to triazole or thiazole systems.

Spectral and Structural Characterization

- ¹H-NMR :

- ¹³C-NMR :

Crystallographic data for the target compound is unavailable, but isostructural analogs () exhibit triclinic packing with planar triazole cores and perpendicular aryl orientations, influencing solid-state stability .

Biological Activity

4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazole derivatives that have been studied for their various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.

Biological Activity Overview

The biological activity of the compound has been investigated through various studies, highlighting its potential applications in cancer therapy and other therapeutic areas. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit notable anticancer properties. For instance:

- Cell Viability Assays : MTT assays have shown that derivatives similar to 4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine exhibit cytotoxic effects against several cancer cell lines, including PC3 (prostate cancer) and B16-F10 (melanoma) cells. The IC50 values for these compounds ranged from 10 µM to 30 µM depending on the specific derivative and cell line tested .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4f | PC3 | 15 |

| 4f | B16-F10 | 20 |

The mechanism by which these compounds exert their anticancer effects often involves:

- G-Quadruplex Stabilization : Some studies indicate that these compounds can selectively bind to G-quadruplex DNA structures over duplex DNA. This binding stabilizes the G-quadruplexes and inhibits cancer cell proliferation by inducing cell cycle arrest at the G2/M phase and promoting apoptosis .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown promise as antimicrobial agents:

- Antitubercular Activity : Research has highlighted the potential of related compounds in exhibiting significant activity against Mycobacterium tuberculosis. For example, certain derivatives displayed IC50 values lower than 5 µM against Mtb strains .

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Study on G-Quadruplex Binding : A study focused on a series of benzothiazole-triazole hybrids demonstrated that one derivative exhibited selective binding to G-quadruplex DNA with a binding affinity determined through UV-vis spectroscopy and fluorescence assays .

- Cytotoxicity Against Cancer Cell Lines : Another study evaluated the cytotoxic effects of various triazole derivatives on multiple cancer cell lines using MTT assays. The results indicated that modifications in the benzothiazole moiety significantly influenced the cytotoxicity profiles .

Q & A

Q. What are the established synthetic routes for 4-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. For example, coupling a benzothiazole-containing alkyne with an azide derived from 4-methoxyaniline .

- Step 2 : Cyclization or functionalization under controlled conditions (e.g., POCl₃-mediated cyclization for heterocycle formation, as seen in similar compounds) .

- Key Parameters : Solvents (DMF, acetonitrile), catalysts (CuSO₄/Na ascorbate), and temperatures (60–90°C) are critical for yield optimization. Purity is ensured via recrystallization (e.g., DMSO/water mixtures) .

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for benzothiazole (δ 7.5–8.5 ppm aromatic protons), triazole (δ 8.0–8.2 ppm), and methoxyphenyl (δ 3.8 ppm for OCH₃) .

- IR : Confirm N-H stretches (~3400 cm⁻¹) and C=N/C-S bonds in benzothiazole (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₃N₅OS: 323.09) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

- Methodological Answer :

- Comparative Studies : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups to assess changes in antimicrobial/anticancer activity. Use in vitro assays (e.g., MTT for cytotoxicity) .

- Rational Design : The benzothiazole moiety enhances lipophilicity and membrane penetration, while the triazole improves hydrogen-bonding capacity. Substituent effects on binding affinity (e.g., to kinase targets) are evaluated via molecular docking (AutoDock Vina) and MD simulations .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare structural analogs (e.g., 4-(3,4-dimethoxyphenyl)-triazole derivatives) to identify trends in substituent-activity relationships .

- Data Validation : Reproduce conflicting studies under identical conditions and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

- Methodological Answer :

- Catalyst Screening : Test alternatives to Cu(I), such as Ru-based catalysts, to reduce side reactions .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time and byproduct formation .

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.